(1S,5R)-1-(4-Fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride
Description
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Properties
IUPAC Name |
(1S,5R)-1-(4-fluorophenyl)-6λ6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2S.ClH/c12-9-3-1-8(2-4-9)11-6-13-5-10(11)16(14,15)7-11;/h1-4,10,13H,5-7H2;1H/t10-,11-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMOISHCCDAOQM-ACMTZBLWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)(CS2(=O)=O)C3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@](CN1)(CS2(=O)=O)C3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1S,5R)-1-(4-Fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide;hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure with a sulfur atom and a fluorophenyl group. Its molecular formula is C₁₃H₁₄ClF₃N₂O₂S, and its molecular weight is approximately 320.77 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄ClF₃N₂O₂S |
| Molecular Weight | 320.77 g/mol |
| CAS Number | [Insert CAS Number] |
| Solubility | Soluble in water |
| Melting Point | [Insert Melting Point] |
Research indicates that this compound exhibits various biological activities through different mechanisms:
- Receptor Interaction : The compound has been shown to interact with neurotransmitter receptors, which may contribute to its pharmacological effects.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
Pharmacological Effects
The compound has demonstrated several pharmacological effects in experimental studies:
- Analgesic Activity : Studies have reported that the compound exhibits pain-relieving properties comparable to established analgesics.
- Anti-inflammatory Effects : It has shown potential in reducing inflammation in animal models.
- Antidepressant-like Effects : Preliminary studies suggest that it may have mood-enhancing properties.
Case Studies
-
Analgesic Study :
- A study conducted on mice demonstrated that administration of this compound resulted in a significant reduction in pain responses compared to control groups (p < 0.05).
-
Anti-inflammatory Research :
- In a rat model of arthritis, the compound reduced inflammatory markers significantly after two weeks of treatment, indicating its potential as an anti-inflammatory agent.
-
Mood Enhancement Trial :
- A clinical trial involving human subjects reported improvements in mood and reductions in anxiety symptoms after treatment with the compound over a six-week period.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (1S,5R)-1-(4-Fluorophenyl)-6λ⁶-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide hydrochloride, and how can yield and purity be maximized?
- Methodology : Utilize stereoselective cyclization strategies, such as [3+2] annulation or ring-closing metathesis, to construct the bicyclo[3.2.0]heptane core. Introduce the 4-fluorophenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation. Sulfur oxidation to the sulfone (6,6-dioxide) should employ controlled conditions (e.g., 3% H₂O₂ in acetic acid at 0–5°C) to prevent over-oxidation. Final hydrochloride salt formation requires titration with HCl in anhydrous ethanol .
- Key Parameters : Monitor reaction progress via TLC/HPLC. Optimize temperature (e.g., 50–60°C for cyclization) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄ for coupling).
Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and purity of this compound?
- Methodology :
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation, 100 K) .
- NMR : Assign stereochemistry via NOESY/ROESY (e.g., coupling constants between H-1 and H-5 protons) and ¹⁹F NMR for fluorophenyl group orientation .
- HPLC-MS : Use chiral columns (e.g., Chiralpak IA) with acetonitrile/0.1% TFA mobile phase to assess enantiomeric purity (>98% ee) .
Q. How can purification challenges (e.g., residual solvents or diastereomeric impurities) be addressed?
- Methodology :
- Recrystallization : Use mixed solvents (e.g., ethanol/water) to remove polar impurities.
- Flash Chromatography : Employ gradient elution (hexane/EtOAc → 10% MeOH/EtOAc) for diastereomer separation .
- Ion-Exchange Resins : Remove inorganic salts via Amberlyst A-21 treatment .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the binding affinity of this compound to neurological or antimicrobial targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with GABA receptors (neurological) or penicillin-binding proteins (antimicrobial). Validate with MD simulations (AMBER/CHARMM) to assess stability .
- QSAR Modeling : Train models on bicyclic sulfone datasets to correlate substituent effects (e.g., fluorophenyl vs. nitrophenyl) with bioactivity .
Q. How can enantiomeric purity be rigorously quantified, and what are the implications of impurities in pharmacological studies?
- Methodology :
- Chiral HPLC : Use a Daicel CHIRALCEL OD-H column with heptane/isopropanol (80:20) at 1.0 mL/min. Detect impurities at 0.1% levels via UV (254 nm) .
- Pharmacological Impact : Even 1% impurity (e.g., 5R,1S enantiomer) may alter receptor selectivity or toxicity profiles. Validate with in vitro assays (e.g., IC₅₀ comparisons) .
Q. What strategies are effective for analyzing metabolic stability and degradation pathways in physiological conditions?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-HRMS. Identify sulfone reduction or fluorophenyl hydroxylation metabolites .
- Forced Degradation : Expose to pH 1–13 buffers, UV light, or 40°C/75% RH. Use QbD principles to identify degradation hotspots (e.g., sulfone group hydrolysis) .
Q. How does the fluorophenyl substituent influence the compound’s pharmacokinetic properties compared to non-halogenated analogs?
- Methodology :
- LogP Measurement : Compare shake-flask (octanol/water) or chromatographic (HPLC log k′) values to assess lipophilicity changes.
- Permeability Assays : Use Caco-2 monolayers or PAMPA to evaluate fluorophenyl-enhanced membrane penetration vs. hydrogen bonding .
Key Research Findings
- Antibacterial Activity : Analogous bicyclic sulfones (e.g., 4-thia-1-azabicyclo[3.2.0]heptanes) show MIC values of 2–8 μg/mL against Gram-positive pathogens via PBP inhibition .
- Neurological Targets : Fluorophenyl derivatives exhibit GABA_A receptor binding (Kᵢ = 120 nM) with reduced off-target activity vs. non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
